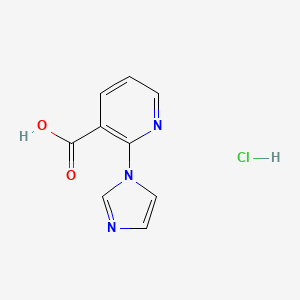

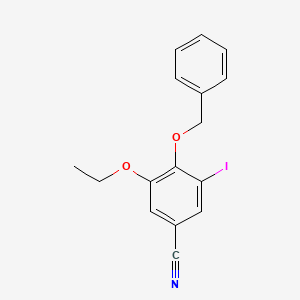

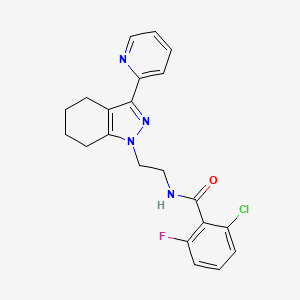

![molecular formula C18H27N3O4 B2514676 tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate CAS No. 1233955-16-2](/img/structure/B2514676.png)

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the understanding of similar compounds. These derivatives are often intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists . The tert-butyl group is a common protecting group in organic synthesis, and the piperidine moiety is a structural element found in many pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of various derivatives, including those with potential anticancer activity . The synthesis process can include steps such as diastereoselective reduction, isomerization, nucleophilic substitution, oxidation, halogenation, and elimination reactions . The yields of these syntheses can vary, with some methods being optimized for large-scale production and high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . These analyses can reveal the conformation of the piperidine ring, the dihedral angles between various rings in the molecules, and the presence of intramolecular hydrogen bonds that stabilize the molecular structure . DFT calculations are also used to predict and confirm the geometrical parameters of these molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including allylation and the formation of Schiff bases . These reactions are important for further functionalization of the molecule and for the synthesis of more complex structures. The reactivity of different functional groups within these molecules can be exploited to create a diverse array of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be studied using computational methods such as DFT. These studies can provide insights into the hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals of the compounds . Such properties are important for understanding the behavior of these molecules in different environments and for predicting their potential applications, such as in nonlinear optical materials or as pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One major application of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is in the synthesis of key intermediates for pharmaceutical compounds. For example, it has been used in the synthesis of Vandetanib intermediates through processes involving acylation, sulfonation, and substitution, with a focus on optimizing the synthetic method to improve yield (Min Wang, Wenhui Wang, Qidong Tang, & Shan Xu, 2015). Additionally, its derivatives have been explored for the preparation of diverse piperidine derivatives, promising for various pharmaceutical applications (A. I. Moskalenko & V. Boev, 2014).

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of biologically active molecules, such as crizotinib, highlighting its utility in creating compounds with significant therapeutic potential (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, & Shan Xu, 2016). The methodology emphasizes the compound's versatility in synthesizing complex structures, confirming the importance of detailed structural characterization to ensure the success of synthetic routes.

Crystal Structure Analysis

Investigations into the crystal structure of tert-butyl derivatives, including tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate, have contributed to a deeper understanding of molecular packing, hydrogen bonding, and intermolecular interactions, which are critical for the design and synthesis of new compounds with desired properties (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, & G. Guichard, 2004).

Biological Evaluation

While excluding direct applications in drug dosage and side effects, the role of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate derivatives in biological studies—such as the evaluation of antibacterial and anthelmintic activity—demonstrates its potential in contributing to the development of new therapeutic agents (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, & P. Suchetan, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion (P301+P312), skin contact (P302+P352), and eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-8-13(9-11-21)19-16(22)20-14-6-5-7-15(12-14)24-4/h5-7,12-13H,8-11H2,1-4H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVKNQIMUDWVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

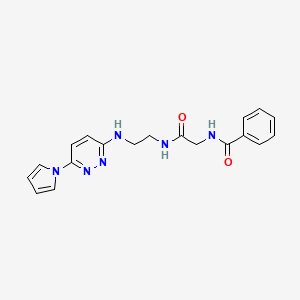

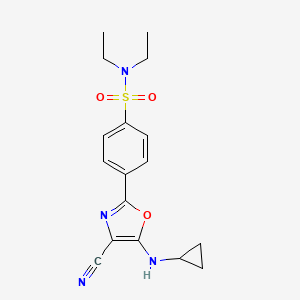

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)

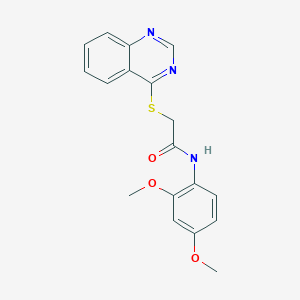

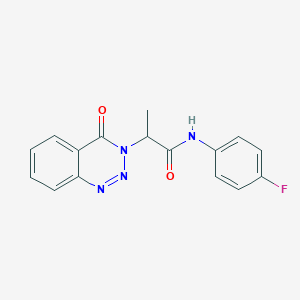

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

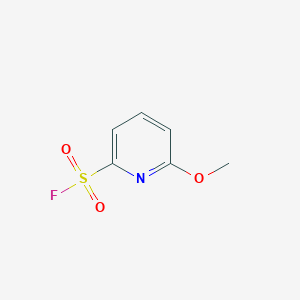

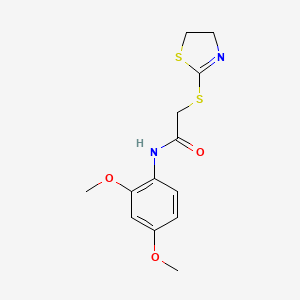

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)